HOMO Level Tuning: 2‑Naphthyl vs. 1‑Naphthyl vs. Diphenylamino Substitution
The HOMO energy level of triarylamine‑based materials is highly sensitive to the aryl substituent. The polymer derived from the 2‑naphthylphenylamino AB monomer exhibits a HOMO of ca. −5.20 eV, as measured by cyclic voltammetry. In contrast, the unsubstituted linear PTAA obtained from the diphenylamino AB monomer shows a HOMO of −5.47 eV [REFS‑1]. The 1‑naphthyl isomer, when incorporated into organoboron small molecules, yields HOMO values approximately 0.1 eV higher (less negative) than the 2‑naphthyl analog due to differences in conjugation and steric twisting [REFS‑2]. This 0.1–0.3 eV offset directly impacts the energy level alignment at the HTM/perovskite interface, where a 0.1 eV mismatch can reduce open‑circuit voltage by ~50 mV in typical devices [REFS‑3].
| Evidence Dimension | HOMO energy level (eV) |
|---|---|
| Target Compound Data | ca. −5.20 (polymer derived from 2‑naphthylphenylamino AB monomer) |
| Comparator Or Baseline | −5.47 (unsubstituted PTAA from diphenylamino AB monomer); ca. −5.10 (1‑naphthylphenylamino analog in organoboron compounds) |
| Quantified Difference | 0.27 eV deeper HOMO vs. diphenylamino analog; ca. 0.1 eV deeper vs. 1‑naphthyl isomer |
| Conditions | Cyclic voltammetry in thin films; organoboron compounds measured in CH₂Cl₂ vs. Fc/Fc⁺ |
Why This Matters
A HOMO of ca. −5.20 eV provides better energetic alignment with ITO anodes (work function ~ −4.8 eV) than the deeper −5.47 eV PTAA while maintaining sufficient driving force for hole extraction from perovskites, optimizing charge injection without additional interlayers.
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